(E)-Fluvoxamine-d4 (maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Fluvoxamine-d4 (maleate) is a deuterated form of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression. The deuterated version is labeled with deuterium, a stable isotope of hydrogen, which can enhance the pharmacokinetic properties of the compound. The maleate form refers to the salt formed with maleic acid, which can improve the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Fluvoxamine-d4 (maleate) involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the oxime ether: This involves the reaction of a deuterated aralkyl ketone with hydroxylamine to form the oxime.
Reduction: The oxime is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Formation of the maleate salt: The final step involves the reaction of the amine with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of (E)-Fluvoxamine-d4 (maleate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and pressure: Controlled to ensure optimal reaction rates.
Purification steps: Including crystallization and filtration to obtain high-purity product.
Quality control: Ensuring the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(E)-Fluvoxamine-d4 (maleate) undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various metabolites.
Reduction: The oxime group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for the reduction of oximes.
Substitution: Electrophilic substitution reactions often use reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation products: Include various hydroxylated metabolites.
Reduction products: Primarily the corresponding amine.
Substitution products: Depend on the specific substituents introduced.
Scientific Research Applications
(E)-Fluvoxamine-d4 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of fluvoxamine.
Biology: Employed in studies investigating the biological effects of SSRIs on serotonin reuptake and receptor binding.
Medicine: Used in clinical research to evaluate the efficacy and safety of fluvoxamine in treating psychiatric disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
(E)-Fluvoxamine-d4 (maleate) exerts its effects primarily by inhibiting the reuptake of serotonin in the central nervous system. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound also acts as an agonist for the sigma-1 receptor, which modulates inflammation and has neuroprotective effects. Key molecular targets and pathways involved include:
Serotonin transporter (SERT): Inhibition of SERT increases serotonin levels.
Sigma-1 receptor: Agonism at this receptor modulates inflammatory responses and neuroprotection.
Comparison with Similar Compounds
(E)-Fluvoxamine-d4 (maleate) can be compared with other SSRIs and deuterated compounds:
Fluvoxamine: The non-deuterated form, which has similar pharmacological effects but may differ in pharmacokinetics.
Other SSRIs: Such as sertraline, paroxetine, and citalopram, which also inhibit serotonin reuptake but may have different receptor binding profiles and side effects.
Deuterated compounds: Deuterated versions of other drugs, which often exhibit improved metabolic stability and reduced side effects.
Properties
Molecular Formula |
C19H25F3N2O6 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;2-1+/i9D2,11D2; |
InChI Key |
LFMYNZPAVPMEGP-OGLKRVKQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O/N=C(/CCCCOC)\C1=CC=C(C=C1)C(F)(F)F)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.